(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

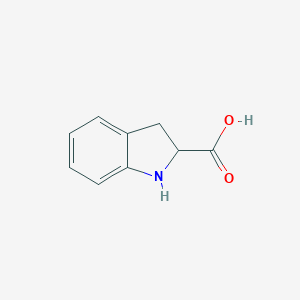

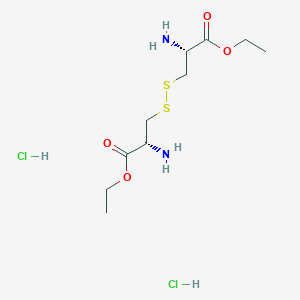

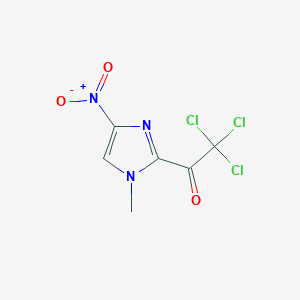

“(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH” is a compound with two stereoisomers. The “2R,3R” and “2S,3S” notations refer to the configuration of the chiral centers in the molecule . The “Fmoc” part likely refers to the fluorenylmethyloxycarbonyl protecting group, commonly used in peptide synthesis.

Molecular Structure Analysis

The “2R,3R” and “2S,3S” notations indicate the configuration of the chiral centers in the molecule . The number refers to the carbon position in the molecule, and R and S indicate the orientation around the chiral atom .

科学的研究の応用

Hydrogel Development

The self-assembly and hydrogelation behavior of molecules like Fmoc-Phe, including fluorinated derivatives such as pentafluorophenylalanine and 3-F-phenylalanine, has been extensively studied. Research by Ryan et al. (2011) found that these derivatives form hydrogel networks upon dissolution in water, and that the hydrogelation of these compounds is sensitive to solvent pH. This insight is crucial for the development of optimal amino acid low molecular weight hydrogelators, particularly in complex buffered media (Ryan et al., 2011).

Lantibiotic Biosynthesis

Zhang et al. (2005) synthesized various nonproteinogenic amino acids, including (2S,3R)-vinylthreonine and (2R,3R)-methylcysteine, for probing lantibiotic biosynthesis. These amino acids, once incorporated into peptides, served as alternative substrates for lantibiotic synthases (Zhang et al., 2005).

Stereoselective Formation in Peptide Synthesis

Zhou and van der Donk (2002) utilized Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine for peptide synthesis, which led to the stereoselective formation of methyllanthionine in lantibiotics. This approach suggested a strong intrinsic preference for the stereochemistry observed in lantibiotics (Zhou & van der Donk, 2002).

特性

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-WAIKUNEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373286 |

Source

|

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |

CAS RN |

321524-79-2 |

Source

|

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)